![molecular formula C22H23NO4 B6421549 7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 637753-70-9](/img/structure/B6421549.png)
7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one, also known as 7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]chroman-4-one, is a chromone derivative that has been extensively studied for its various biological activities, such as antioxidant, anti-inflammatory and antidiabetic activities. It has also been studied for its potential to act as a drug carrier and as a therapeutic agent for cancer.
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one has been studied for its various biological activities, including antioxidant, anti-inflammatory and antidiabetic activities. Its potential to act as a drug carrier and to act as a therapeutic agent for cancer has also been explored. In addition, this chromone derivative has been studied for its potential to protect cells from oxidative damage, to induce apoptosis in cancer cells, to inhibit the growth of cancer cells, and to inhibit the proliferation of tumor cells.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is not fully understood. However, it is believed to act by scavenging free radicals, inhibiting the activity of enzymes involved in the inflammatory process, and modulating the activity of transcription factors involved in the regulation of gene expression.
Biochemical and Physiological Effects
7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one has been reported to possess antioxidant, anti-inflammatory and antidiabetic activities. It has been shown to protect cells from oxidative damage, to induce apoptosis in cancer cells, to inhibit the growth of cancer cells, and to inhibit the proliferation of tumor cells. In addition, this chromone derivative has been reported to modulate the activity of transcription factors involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one in laboratory experiments include its availability and low cost, as well as its ability to modulate the activity of transcription factors involved in the regulation of gene expression. However, the limitations of using this chromone derivative in laboratory experiments include its lack of solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For research on 7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one include further investigation into its potential to act as a drug carrier and therapeutic agent for cancer, as well as its ability to modulate the activity of transcription factors involved in the regulation of gene expression. Additionally, further research should be conducted on its potential to protect cells from oxidative damage and to induce apoptosis in cancer cells. Finally, further studies should be conducted to determine the optimal dosage and formulation of this chromone derivative for therapeutic use.
Synthesis Methods
7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one can be synthesized through a two-step reaction. The first step involves the condensation of 4-methoxyphenylacetone with piperidine, followed by the oxidation of the resulting intermediate with sodium hypochlorite. The second step involves the condensation of the resulting intermediate with 4-hydroxybenzaldehyde to form the desired chromone derivative.
properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-26-16-7-5-15(6-8-16)19-14-27-22-17(21(19)25)9-10-20(24)18(22)13-23-11-3-2-4-12-23/h5-10,14,24H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVOWZLFSMINRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-4-one |
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